1,3,4-Tricyanocyclohex-3-en-1-yl acetate
Description
1,3,4-Tricyanocyclohex-3-en-1-yl acetate is a specialized organic compound characterized by its cyclohexene backbone substituted with three cyano groups and an acetate ester. This structure confers unique electronic and steric properties, making it a candidate for applications in polymer chemistry, agrochemicals, and pharmaceutical intermediates. Its high electron-withdrawing cyano groups enhance reactivity in nucleophilic substitutions, while the acetate moiety provides stability and solubility in organic solvents.
Properties
CAS No. |
64760-99-2 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1,3,4-tricyanocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C11H9N3O2/c1-8(15)16-11(7-14)3-2-9(5-12)10(4-11)6-13/h2-4H2,1H3 |
InChI Key |
QAHVDEAXUGNIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC(=C(C1)C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tricyanocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,4-Tricyanocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acetate group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetates
Vinyl Acetate
Vinyl acetate (CH₃COOCH=CH₂) is a widely used industrial monomer for producing polyvinyl acetate. Unlike 1,3,4-tricyanocyclohex-3-en-1-yl acetate, vinyl acetate lacks cyano substituents, resulting in lower polarity and reduced thermal stability.
| Property | This compound | Vinyl Acetate |
|---|---|---|
| Functional Groups | Cyano, acetate, cyclohexene | Acetate, vinyl |
| Reactivity | High (electron-deficient cyclohexene) | Moderate (vinyl ester) |
| Industrial Applications | Limited (research stage) | Paints, adhesives |
(3Z)-Hex-3-en-1-yl Acetate
This compound (CAS 3681-71-8) is a linear ester with a cis-configured double bond, commonly used as a flavoring agent. Its structure contrasts sharply with the tricyanocyclohexenyl acetate, which features a rigid cyclic framework. The linear chain of (3Z)-hex-3-en-1-yl acetate grants higher volatility (evident in its use in fragrances), while the tricyano derivative’s cyclic structure likely reduces volatility and increases thermal degradation resistance .
11-Epi-Sinulariolide Acetate
A marine-derived diterpenoid (C₂₂H₃₂O₄), this compound exhibits anti-inflammatory and cytotoxic properties. Unlike this compound, its biological activity stems from its terpene backbone and acetate group.
Electronic and Spectroscopic Comparisons
Aqueous zinc acetate (Zn(CH₃COO)₂) serves as a benchmark for electronic studies. X-ray absorption spectroscopy (RIXS) reveals that zinc acetate’s electronic structure is dominated by metal-ligand interactions, whereas the tricyanocyclohexenyl acetate’s cyano groups likely introduce strong π-conjugation and electron-deficient regions, altering its redox behavior and spectroscopic signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
